molecular formula C8H15ClN4 B2453085 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride CAS No. 1423032-62-5

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

Cat. No.: B2453085
CAS No.: 1423032-62-5
M. Wt: 202.69
InChI Key: UVSZCXABWHAAPO-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 1H-1,2,3-triazol-1-ylmethyl group.

Mechanism of Action

Target of Action

The primary target of 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with HSP90 by binding to it . Preliminary HSP90 binding assay showed that compounds with similar structure exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the pathways involving HSP90 and its client proteins . HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . The inhibition of HSP90 leads to degradation of client proteins by the ubiquitin–proteasome pathway .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins involved in tumorigenesis . This results in anti-proliferative activities, particularly observed in certain cell lines .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings .

Properties

IUPAC Name

4-(triazol-1-ylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZCXABWHAAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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